molecular formula C8H11IN2 B7936421 5-iodo-N-isopropylpyridin-2-amine

5-iodo-N-isopropylpyridin-2-amine

Cat. No.: B7936421
M. Wt: 262.09 g/mol
InChI Key: YLYPXMOZYPDGQC-UHFFFAOYSA-N
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Description

5-iodo-N-isopropylpyridin-2-amine is an organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and an isopropylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

. The resulting iodopyridine can then be reacted with isopropylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 5-iodo-N-isopropylpyridin-2-amine may involve large-scale halogenation and amination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-isopropylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-iodo-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and isopropylamine group can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-N-isopropylpyridin-2-amine is unique due to the presence of both the iodine atom and the isopropylamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-iodo-N-propan-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPXMOZYPDGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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